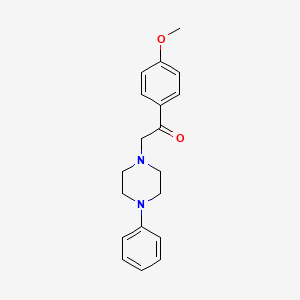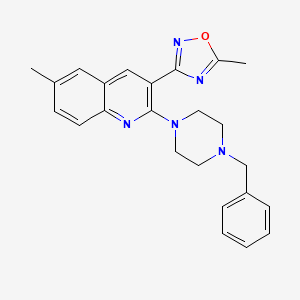![molecular formula C12H8BrN3 B4505750 7-(3-bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4505750.png)
7-(3-bromophenyl)pyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
7-(3-bromophenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H8BrN3 and its molecular weight is 274.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.99016 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
A study by Catalano et al. (2015) introduced a facile preparation method for 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines using a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate. This method allows for direct sequential functionalization, offering an improvement over previous methods for incorporating multiple unique substituents, showcasing a significant advancement in synthetic chemistry for these compounds (Catalano et al., 2015).
Antimicrobial Applications
El‐Wahab et al. (2015) developed heterocyclic compounds, including those based on pyrazolo[1,5-a]pyrimidine derivatives, which showed significant antimicrobial activity. These compounds were tested in various formulations, indicating their potential as antimicrobial additives in surface coatings and printing inks, offering innovative approaches to combat microbial contamination (El‐Wahab et al., 2015).
Anti-Inflammatory and Analgesic Activities
Research by Shaaban et al. (2008) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their analgesic and anti-inflammatory activities. The study found that certain derivatives exhibited significant effects, suggesting the therapeutic potential of these compounds in developing new analgesic and anti-inflammatory drugs (Shaaban et al., 2008).
Anticancer Potential
Atta et al. (2019) explored the synthesis of new glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and their anti-proliferative properties against breast cancer cells. This study highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment, offering insights into their mechanism of action and therapeutic efficacy (Atta et al., 2019).
Propiedades
IUPAC Name |
7-(3-bromophenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-3-1-2-9(8-10)11-4-6-14-12-5-7-15-16(11)12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAFHVNVLSOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NC3=CC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B4505705.png)
![7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one](/img/structure/B4505709.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4505713.png)
![N-{3-[(4-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4505721.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4505733.png)
![4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide](/img/structure/B4505734.png)
![3-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B4505737.png)
![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4505741.png)
![methyl 2-methyl-3-{[(1-methyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4505754.png)
![N-allyl-1-[(4-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4505777.png)
